molecular formula C18H14ClFO3 B2994285 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one CAS No. 433327-78-7

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one

Cat. No.: B2994285
CAS No.: 433327-78-7
M. Wt: 332.76
InChI Key: XZTZOZVNABCBRE-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one is a complex organic compound belonging to the chromen-4-one family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-fluorophenol with ethyl acetoacetate in the presence of a strong acid catalyst, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2-Chloro-6-fluoro-phenyl)-2-cyano-acrylic acid

  • 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride

This comprehensive overview highlights the significance of 3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one in scientific research and industry. Its versatile synthesis methods, diverse chemical reactions, and broad applications make it a valuable compound in various fields.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-6-ethyl-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFO3/c1-3-10-7-11-15(8-14(10)21)23-9(2)16(18(11)22)17-12(19)5-4-6-13(17)20/h4-8,21H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTZOZVNABCBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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